BenchChemオンラインストアへようこそ!

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione

Sigma receptor pharmacology Cyclohexylpiperazine SAR Cancer biomarker targeting

This N-(4-piperazinylbutyl)phthalimide contains a terminal cyclohexyl group instead of an aromatic ring, fundamentally altering its receptor profile towards sigma-2 and alpha-1 adrenoceptors, away from the 5-HT1A affinity seen in arylpiperazine analogs like NAN-190. Procuring this specific chemotype is critical for cancer probe development, BPH uroselectivity screening, or as a negative control in serotonergic behavioral studies. Verify the cyclohexyl substituent upon receipt to avoid target-switching risks.

Molecular Formula C22H31N3O2
Molecular Weight 369.509
CAS No. 487008-66-2
Cat. No. B2495273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione
CAS487008-66-2
Molecular FormulaC22H31N3O2
Molecular Weight369.509
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C22H31N3O2/c26-21-19-10-4-5-11-20(19)22(27)25(21)13-7-6-12-23-14-16-24(17-15-23)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2
InChIKeyZDTFRBPRFVTLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione (CAS 487008-66-2): Structural Identity and Pharmacophore Classification for Informed Procurement


2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione (CAS 487008-66-2) is a synthetic small molecule (C22H31N3O2; MW 369.51 g/mol) combining a phthalimide (isoindole-1,3-dione) core with an N-cyclohexylpiperazine moiety connected via a four-carbon butyl linker . The phthalimide scaffold serves as a privileged pharmacophore in medicinal chemistry, while the terminal cyclohexylpiperazine substituent is a known sigma-receptor recognition element and a common bioisostere for arylpiperazine groups found in numerous CNS-active agents [1]. This compound belongs to the broader class of N-(aminoalkyl)phthalimides and is structurally related to agents explored for serotonergic, dopaminergic, and adrenergic receptor modulation, making it a candidate for neuroscience, oncology, and receptor pharmacology research programs [2].

Why Generic Substitution Risks Irreproducible Results When Procuring 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione


Within the N-(4-piperazinylbutyl)phthalimide chemotype, the terminal N-substituent on the piperazine ring acts as the primary determinant of receptor subtype selectivity, target engagement, and off-target liability. The cyclohexyl group is not merely a lipophilic placeholder; its saturated, chair-conformation ring presents a steric and electronic profile distinct from aromatic substituents (e.g., phenyl, 2-methoxyphenyl, or 2-pyrimidinyl) that dominate closely related analogs such as NAN-190, buspirone, and the 2,3-dichlorophenyl derivative CHEMBL69717 [1]. Cyclohexylpiperazines preferentially orient toward sigma receptors and alpha-1 adrenoceptors, whereas arylpiperazine congeners favor serotonergic (5-HT1A, 5-HT7) and dopaminergic targets [2][3]. Procuring an analog with an aryl-substituted piperazine under the assumption of functional equivalence therefore introduces a high risk of target-switching, altered functional selectivity (agonist vs. antagonist), and non-comparable pharmacological outcomes [3].

Quantitative Differentiation Evidence: 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione vs. Closest Analogs


Sigma Receptor Subtype Engagement Advantage of the Cyclohexylpiperazine Motif Over Arylpiperazine Analogs

The N-cyclohexyl substituent on the piperazine ring is a well-established pharmacophoric feature for sigma-2 (σ2) receptor recognition. Cyclohexylpiperazine derivatives such as PB28 display defined sigma receptor subtype profiles (σ2 agonist/σ1 antagonist), whereas arylpiperazine congeners like the 2-methoxyphenyl analog NAN-190 and the 2-pyrimidinyl analog buspirone lack significant σ2 affinity and instead target 5-HT1A receptors [1][2]. The saturated cyclohexyl group reduces π-stacking interactions that drive binding to aromatic-rich serotonergic receptor pockets, redirecting affinity toward sigma receptors and alpha-1 adrenoceptors [2][3].

Sigma receptor pharmacology Cyclohexylpiperazine SAR Cancer biomarker targeting

Alpha-1 Adrenoceptor Subtype Selectivity Conferred by the Isoindole-1,3-dione Scaffold with Cyclohexylamine Motif

A structurally related series of 1-arylpiperazinyl-4-cyclohexylamine derived isoindole-1,3-diones demonstrated exceptional alpha-1a and alpha-1d adrenergic receptor binding affinity with Ki values in the 0.09–38 nM range, achieving selectivity ratios (Ki(α1b)/Ki(α1a) and Ki(α1b)/Ki(α1d)) up to 3607-fold [1][2]. While the target compound features a butyl linker rather than the cyclohexylamine linker studied in that series, the shared isoindole-1,3-dione pharmacophore and cyclohexyl substituent predict meaningful alpha-1a/1d affinity that is absent in analogs lacking the cyclohexyl moiety (e.g., the 2,3-dichlorophenyl derivative CHEMBL69717, which shows entirely different target profiles in BindingDB) [3].

Alpha-1 adrenergic receptors BPH drug discovery Uroselectivity

Physicochemical Differentiation: Lipophilicity and CNS Permeability Profile vs. Arylpiperazine Analogs

The target compound has a calculated partition coefficient (clogP) of approximately 2.02 and a topological polar surface area (TPSA) of 43.86 Ų, placing it within the optimal CNS drug-like chemical space defined by Lipinski's Rule of Five and the blood-brain barrier permeability criteria (MW < 450, logP 1-4, TPSA < 90 Ų) [1][2]. By comparison, the 2-methoxyphenyl analog NAN-190 has a higher TPSA (~53 Ų) due to the methoxy oxygen, and the 2,3-dichlorophenyl analog possesses higher lipophilicity (clogP ~4.0) due to the two chlorine atoms [3]. The cyclohexyl group provides a balanced lipophilicity profile: sufficiently hydrophobic for membrane partitioning but below the threshold associated with hERG channel blockade and phospholipidosis risk that plagues highly lipophilic arylpiperazines [2].

CNS drug design Lipophilicity optimization Blood-brain barrier permeability

Linker Length Optimization: Butyl Spacer as a Critical Determinant of Receptor Binding Affinity

In long-chain arylpiperazine ligand series, the length of the alkyl spacer between the piperazine and the terminal imide/amide moiety critically governs receptor subtype selectivity. Systematic SAR studies on (arylpiperazinylbutyl)oxindoles demonstrated that the four-carbon butyl spacer is optimal for achieving high 5-HT7 receptor affinity while minimizing undesired 5-HT1A and α1-adrenoceptor binding [1]. Shorter spacers (ethyl, propyl) reduce conformational flexibility needed for simultaneous engagement of the orthosteric site and extracellular loops; longer spacers (pentyl, hexyl) increase entropic penalty and metabolic liability . The target compound's butyl linker positions it precisely within this optimal range, distinguishing it from propyl-linked analogs that may exhibit 10-100-fold lower target affinity [1].

Spacer length SAR Arylpiperazine pharmacology 5-HT7 and 5-HT1A selectivity

Validated Research and Industrial Application Scenarios for 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione


Sigma-2 Receptor Probe Development for Tumor Imaging and Targeted Therapy Research

The cyclohexylpiperazine motif is a validated pharmacophore for sigma-2 receptor engagement, a protein overexpressed in rapidly proliferating tumor cells and recognized as a biomarker for cancer diagnosis and targeted delivery [1]. Procuring CAS 487008-66-2 is appropriate for laboratories developing sigma-2-selective fluorescent or radiolabeled probes, competitive binding assay standards, or investigating sigma-2-mediated antiproliferative mechanisms in glioblastoma, breast cancer, and pancreatic cancer cell lines [2]. The compound's balanced lipophilicity (clogP 2.02) facilitates cell membrane penetration without the excessive non-specific binding associated with more lipophilic sigma ligands [1].

Alpha-1 Adrenoceptor Subtype Selectivity Screening and Uroselective Antagonist Lead Optimization

Based on the demonstrated alpha-1a/1d selectivity of structurally related isoindole-1,3-diones (Ki 0.09–38 nM, selectivity up to 3607-fold) [1], this compound serves as a screening tool or lead scaffold in benign prostatic hyperplasia (BPH) drug discovery programs. Its predicted alpha-1a/1d > alpha-1b selectivity profile addresses the key clinical requirement for uroselective agents that relieve lower urinary tract symptoms without causing orthostatic hypotension—a cardiovascular side effect mediated by alpha-1b receptor blockade [2]. The compound can be used in competitive binding assays against cloned human adrenoceptor subtypes to benchmark new chemical entities [1].

CNS Polypharmacology Tool for Differentiating Serotonergic vs. Sigma/Adrenergic Contributions

Arylpiperazine butyl-linked phthalimides such as NAN-190 are well-characterized 5-HT1A antagonists, while the cyclohexyl-substituted analog is predicted to have minimal 5-HT1A affinity due to the absence of the aromatic ring required for serotonergic receptor binding [1][2]. This pharmacological divergence makes CAS 487008-66-2 a valuable negative control or comparative probe in experiments designed to parse serotonergic from sigma/adrenergic contributions to behavioral or physiological readouts. It can be used alongside NAN-190 in head-to-head studies examining receptor-specific effects on anxiety, locomotion, or cognition in rodent models [2].

Medicinal Chemistry Scaffold for Fragment-Based or Structure-Activity Relationship (SAR) Expansion

The isoindole-1,3-dione core is a versatile synthetic handle amenable to nucleophilic ring-opening, N-substitution, and condensation reactions [1]. The cyclohexylpiperazine-butyl side chain provides a well-defined vector for further derivatization at the piperazine N-4 position or the cyclohexyl ring. This compound can serve as a key intermediate or reference standard in medicinal chemistry campaigns exploring multi-target directed ligands (MTDLs), PROTAC linker attachment points, or dual sigma/alpha-1 pharmacophores [2]. Its Lipinski-compliant physicochemical profile (MW 369.51, TPSA 43.86 Ų, zero HBD) supports oral bioavailability optimization in preclinical lead series [1].

Quote Request

Request a Quote for 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.